molecular formula C10H8Cl3NO2S B14522403 N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride CAS No. 62755-58-2

N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride

Cat. No.: B14522403
CAS No.: 62755-58-2
M. Wt: 312.6 g/mol
InChI Key: IJXWRVKYBRFAEE-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride is a chemical compound characterized by the presence of dichlorophenyl, ethenesulfonyl, and ethanimidoyl chloride groups

Properties

CAS No.

62755-58-2

Molecular Formula

C10H8Cl3NO2S

Molecular Weight

312.6 g/mol

IUPAC Name

N-[2-(2,6-dichlorophenyl)ethenylsulfonyl]ethanimidoyl chloride

InChI

InChI=1S/C10H8Cl3NO2S/c1-7(11)14-17(15,16)6-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3

InChI Key

IJXWRVKYBRFAEE-UHFFFAOYSA-N

Canonical SMILES

CC(=NS(=O)(=O)C=CC1=C(C=CC=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethenesulfonyl chloride under controlled conditions to yield the desired product . Industrial production methods often utilize continuous-flow synthesis techniques to ensure precise control over reaction conditions and to minimize waste .

Chemical Reactions Analysis

N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The ethenesulfonyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include thionyl chloride, ethenesulfonyl chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

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